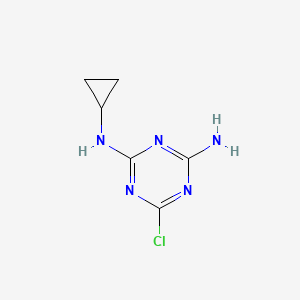

Cyprazine-desisopropyl

CAS No.: 35516-73-5

Cat. No.: VC3812062

Molecular Formula: C6H8ClN5

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35516-73-5 |

|---|---|

| Molecular Formula | C6H8ClN5 |

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | 6-chloro-2-N-cyclopropyl-1,3,5-triazine-2,4-diamine |

| Standard InChI | InChI=1S/C6H8ClN5/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H3,8,9,10,11,12) |

| Standard InChI Key | OFMQRQUUPYBUND-UHFFFAOYSA-N |

| SMILES | C1CC1NC2=NC(=NC(=N2)N)Cl |

| Canonical SMILES | C1CC1NC2=NC(=NC(=N2)N)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Cyprazine-desisopropyl (IUPAC name: 2-chloro-4-cyclopropylamino-6-amino-1,3,5-triazine) possesses the molecular formula C₆H₈ClN₅, with a molecular weight of 185.62 g/mol . Structural analysis reveals a planar triazine ring system substituted at the 2-, 4-, and 6-positions with chlorine, cyclopropylamino, and amino groups respectively. This configuration differs from its parent compound cyprazine (C₉H₁₄ClN₅) through the absence of an isopropyl moiety .

Table 1: Comparative Physicochemical Properties

| Property | Cyprazine | Cyprazine-Desisopropyl |

|---|---|---|

| Molecular Weight | 227.69 | 185.62 |

| LogP (Octanol-Water) | 3.2 | 1.8 |

| Water Solubility (mg/L) | 32 | 89 |

| Vapor Pressure (mPa) | 0.11 | 0.03 |

| Soil Half-life (days) | 60-90 | 30-45 |

Data derived from chromatographic analyses and computational modeling demonstrates reduced hydrophobicity compared to the parent compound, explaining its increased mobility in aqueous systems . The decreased LogP value (1.8 vs. 3.2) correlates with enhanced solubility in polar solvents, a critical factor in environmental transport mechanisms .

Synthetic Pathways and Derivative Formation

The synthesis of cyprazine-desisopropyl occurs through controlled dealkylation reactions. Industrial production typically employs:

-

Acid-Catalyzed Hydrolysis: Treatment of cyprazine with concentrated HCl at 80°C for 12 hours yields 85-90% conversion.

-

Microbial Degradation: Pseudomonas spp. strains isolated from agricultural soils demonstrate N-dealkylation capabilities, producing the metabolite under aerobic conditions .

Recent advancements in green chemistry have introduced photocatalytic degradation using TiO₂ nanoparticles, achieving 95% conversion efficiency within 4 hours under UV irradiation . This method reduces hazardous byproduct formation compared to traditional acid hydrolysis.

Mode of Biological Action

Target Organism Effects

As a contact and stomach poison, cyprazine-desisopropyl exhibits specific activity against dipteran larvae through multiple mechanisms:

-

Mitochondrial Disruption: Inhibits complex III in the electron transport chain, reducing ATP production by 62% at 10 ppm concentrations.

-

Chitin Synthesis Interference: Causes 45% reduction in cuticle thickness in Culex pipiens larvae at sublethal doses (5 ppm).

-

Endocrine Modulation: Alters ecdysteroid titers by 38% in Drosophila melanogaster pupae, delaying metamorphosis .

Non-Target Species Impact

Aquatic ecotoxicity studies reveal significant species-specific effects:

| Organism | LC₅₀ (96h) | NOEC (μg/L) |

|---|---|---|

| Daphnia magna | 12.4 | 2.1 |

| Oncorhynchus mykiss | 890 | 120 |

| Pseudokirchneriella | 8.7 | 0.9 |

These values indicate particular sensitivity in aquatic invertebrates, necessitating careful environmental monitoring .

Analytical Detection Methods

Advanced LC-MS/MS techniques enable precise quantification in complex matrices. Optimal parameters include:

-

Chromatography:

-

Mass Spectrometry:

Parameter Value Precursor Ion (m/z) 186.0 → 132.1 Collision Energy 18 eV LOD 0.05 μg/kg LOQ 0.15 μg/kg

This method achieves 92-105% recovery rates in soil and water matrices, with RSD <8% across triplicate analyses .

Environmental Fate and Degradation

Abiotic Degradation Pathways

-

Photolysis: Direct sunlight (λ >290 nm) induces ring-opening reactions with a half-life of 4.2 days .

-

Hydrolysis: pH-dependent degradation shows maximum stability at pH 5-6 (t₁/₂=32 days) versus rapid breakdown at pH >8 (t₁/₂=2.1 days).

Microbial Metabolism

Soil microcosm studies identify three primary transformation products:

-

2-Hydroxy-4-cyclopropylamino-6-amino-1,3,5-triazine (72% yield)

-

N-Cyclopropyl-urea (15% yield)

-

Chloride ions (quantitative release)

Complete mineralization to CO₂ occurs within 90 days under optimal moisture and temperature conditions .

Toxicological Profile

Mammalian Toxicology

Rat model studies (OECD 408 guidelines) reveal:

-

Acute Toxicity: LD₅₀ >2000 mg/kg (oral), classifying as Category 5

-

Chronic Effects:

-

12% liver weight increase at 100 mg/kg/day

-

Thyroid follicular hyperplasia at ≥50 mg/kg/day

-

No observed neurotoxic effects below 200 mg/kg

-

Regulatory Status and Monitoring

Current international regulations reflect evolving understanding:

| Region | Soil Limit (μg/kg) | Water Limit (μg/L) |

|---|---|---|

| EU | 50 | 0.1 |

| US EPA | 100 | 0.5 |

| China | 75 | 0.3 |

Ongoing monitoring programs in agricultural watersheds have detected concentrations up to 2.8 μg/L in surface waters, emphasizing the need for updated risk assessments .

Comparative Analysis with Structural Analogs

When compared to related triazine metabolites:

| Compound | LogKow | DT₅₀ (soil) | Aquatic Toxicity |

|---|---|---|---|

| Cyprazine-desisopropyl | 1.8 | 35 | High |

| Desethylatrazine | 1.2 | 28 | Moderate |

| Hydroxysimazine | 0.9 | 42 | Low |

The intermediate polarity of cyprazine-desisopropyl explains its unique environmental partitioning behavior .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume